molecular formula C21H18F3N3O2 B11491465 N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclopropanecarboxamide

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclopropanecarboxamide

Cat. No.: B11491465
M. Wt: 401.4 g/mol
InChI Key: GXUAJGQXGDUDSA-UHFFFAOYSA-N
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Description

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a phenyl group, and a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism by which N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H18F3N3O2

Molecular Weight

401.4 g/mol

IUPAC Name

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]cyclopropanecarboxamide

InChI

InChI=1S/C21H18F3N3O2/c22-21(23,24)20(26-18(28)16-11-12-16)19(29)27(13-14-7-3-1-4-8-14)17(25-20)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,26,28)

InChI Key

GXUAJGQXGDUDSA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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